molecular formula C15H17N7O2S B5316602 2-{[(1-CYCLOHEXYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-5-NITRO-1H-1,3-BENZODIAZOLE

2-{[(1-CYCLOHEXYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-5-NITRO-1H-1,3-BENZODIAZOLE

Cat. No.: B5316602
M. Wt: 359.4 g/mol
InChI Key: QTDPOXLJJNGTRM-UHFFFAOYSA-N
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Description

2-{[(1-CYCLOHEXYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-5-NITRO-1H-1,3-BENZODIAZOLE is a complex organic compound that features a tetrazole ring, a benzodiazole ring, and a nitro group

Properties

IUPAC Name

2-[(1-cyclohexyltetrazol-5-yl)sulfanylmethyl]-6-nitro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2S/c23-22(24)11-6-7-12-13(8-11)17-14(16-12)9-25-15-18-19-20-21(15)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDPOXLJJNGTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)SCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-CYCLOHEXYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-5-NITRO-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the formation of the tetrazole ring. One common method for synthesizing tetrazole derivatives is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction often requires the in situ generation of hydrazoic acid, which can be activated by strong Lewis acids or amine salts .

The benzodiazole ring can be synthesized through various methods, including the condensation of o-phenylenediamine with carboxylic acids or their derivatives . The nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and minimize the use of hazardous reagents. This could include the use of safer solvents, catalysts, and reaction conditions that are more environmentally friendly .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(1-CYCLOHEXYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-5-NITRO-1H-1,3-BENZODIAZOLE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The tetrazole ring can act as a ligand, binding to metal ions or other biomolecules . The nitro group can participate in redox reactions, potentially generating reactive oxygen species that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1-CYCLOHEXYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-5-NITRO-1H-1,3-BENZODIAZOLE is unique due to its combination of a tetrazole ring, a benzodiazole ring, and a nitro group.

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